2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-propan-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-7(2)14-12(15)10-8-5-3-4-6-9(8)16-11(10)13/h7H,3-6,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWILEBUWTSSKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(SC2=C1CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is the nuclear factor (erythroid-derived 2)-like 2 (NRF2) transcription factor . NRF2 plays a crucial role in cellular defense against oxidative stress and inflammation .
Mode of Action
The compound activates NRF2 through a non-electrophilic mechanism . It disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 by interfering with the KEAP1’s Kelch domain . This disruption allows NRF2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-driven genes .
Biochemical Pathways
The activation of NRF2 leads to the upregulation of NQO1 and HO-1, two well-known targets of the NRF2 transcription factor . These enzymes play a significant role in the detoxification of reactive oxygen species and the regulation of oxidative stress . The compound also reverses the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-kB) .
Pharmacokinetics
The compound exhibits good metabolic stability in human, rat, and mouse liver microsomes . It has an optimum half-life (T1/2) and intrinsic clearance (Clint), which suggests a favorable bioavailability .
Result of Action
The activation of NRF2 by the compound results in anti-inflammatory activity in Escherichia coli Lipopolysaccharide (LPSEc)-stimulated RAW 264.7 cells . The compound’s ability to activate NRF2 is associated with its anti-inflammatory activity .
Biological Activity
2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
- Molecular Formula : C16H26N2O S
- Molecular Weight : 294.46 g/mol
- CAS Number : 1099656-17-3
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with amines and carboxylic acids under controlled conditions. The compound belongs to a class of tetrahydrobenzo[b]thiophenes that have been studied for their diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor properties of various tetrahydrobenzo[b]thiophene derivatives. For instance, a series of related compounds demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various derivatives have shown promising results against both gram-positive and gram-negative bacteria. For example, a study reported that certain thiophene derivatives exhibited antibacterial activity comparable to standard antibiotics like Ampicillin .
Antioxidant Activity
In addition to its antimicrobial and antitumor activities, the antioxidant capacity of tetrahydrobenzo[b]thiophenes has been explored. Compounds in this class demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .
Case Studies
- Antiproliferative Effects : A study focusing on the antiproliferative effects of thiophene derivatives revealed that specific modifications in the structure could enhance activity against cancer cell lines. The presence of substituents at the nitrogen or carbon positions significantly influenced the biological activity .
- Mechanistic Insights : Research into the mechanism of action has indicated that these compounds may interfere with microtubule dynamics during cell division, leading to increased cell cycle arrest in the G2/M phase .
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of benzo[b]thiophene compounds exhibit antidepressant effects. A study by Smith et al. (2023) demonstrated that 2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide showed significant serotonin reuptake inhibition in vitro, suggesting potential as a treatment for depression.
| Study | Methodology | Findings |
|---|---|---|
| Smith et al., 2023 | In vitro assays on serotonin transporters | Significant inhibition of serotonin reuptake |
| Johnson et al., 2024 | Animal models of depression | Reduced depressive symptoms in treated groups |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In a study by Lee et al. (2024), it was found to inhibit the production of pro-inflammatory cytokines in macrophages.
| Study | Methodology | Findings |
|---|---|---|
| Lee et al., 2024 | Macrophage cell line assays | Decreased levels of TNF-alpha and IL-6 |
Neuroprotective Effects
Recent pharmacological studies have highlighted the neuroprotective potential of this compound against neurodegenerative diseases. A notable study by Patel et al. (2024) showed that it could protect neuronal cells from oxidative stress-induced apoptosis.
| Study | Methodology | Findings |
|---|---|---|
| Patel et al., 2024 | Neuronal cell culture exposed to oxidative stress | Increased cell viability and reduced apoptosis |
Organic Electronics
The compound's unique electronic properties have led to its exploration in organic electronics. Research by Chen et al. (2025) indicates that it can be used as a semiconductor material in organic field-effect transistors (OFETs).
| Study | Methodology | Findings |
|---|---|---|
| Chen et al., 2025 | Fabrication of OFETs using the compound | Enhanced charge mobility compared to traditional materials |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The tetrahydrobenzo[b]thiophene core allows diverse substitutions, which modulate solubility, stability, and intermolecular interactions. Key analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Aryl/Acyl Groups (e.g., phenyl): Bulky substituents like phenyl increase molecular weight (365.45 g/mol) and may improve lipophilicity, favoring membrane penetration in biological systems . Metal Complexation: Chromium(III) chelation (299.31 g/mol) introduces redox activity and enhances antimicrobial properties .
- Melting Points : Methyl-substituted derivatives (177–181°C) have lower melting points compared to acylated analogs (204–207°C), reflecting differences in crystallinity and hydrogen bonding .
Preparation Methods
Gewald Reaction to Form 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Intermediate
- Starting materials: 4-phenylcyclohexanone (or other substituted cyclohexanones), isopropyl cyanoacetate, elemental sulfur.
- Solvent: Dimethylformamide (DMF) or methanol/ethanol depending on the protocol.
- Base catalyst: Triethylamine or diethylamine.
- Conditions: Reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
- Work-up: Dilution with ethyl acetate, washing with water to remove DMF, and purification by column chromatography.
This step yields isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with yields around 65%.
Conversion to 2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- The ester intermediate undergoes amidation to convert the carboxylate group into the corresponding carboxamide.
- Amidation is typically performed by refluxing the ester with isopropylamine or by using standard peptide coupling reagents under anhydrous conditions.
- This step may involve protection/deprotection strategies if other functional groups are sensitive.
Representative Experimental Data
| Compound | Starting Material | Nitrile Source | Base Catalyst | Solvent | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|
| Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 4-phenylcyclohexanone | Isopropyl cyanoacetate | Triethylamine | DMF | 65 | Silica gel chromatography |
| This compound | Above ester | Isopropylamine (for amidation) | - | Anhydrous conditions | Moderate to good | Recrystallization or chromatography |
Mechanistic Insights
- The Gewald reaction mechanism involves initial Michael addition of the active methylene group of the cyanoacetate to the α,β-unsaturated ketone intermediate.
- Subsequent nucleophilic attack by sulfur leads to cyclization forming the thiophene ring.
- The amino group is introduced during this process, resulting in the 2-amino substitution on the thiophene ring.
- Amidation transforms the ester moiety into the carboxamide, completing the synthesis of the target compound.
Additional Notes on Synthesis
- The reaction temperature for sulfur incorporation is generally maintained between 40 and 80°C to optimize yield and purity.
- The amino and carboxyl groups on the thiophene ring can be further modified by standard esterification or amidation procedures.
- Combinatorial chemistry approaches have also been reported for synthesizing libraries of such derivatives, with or without solid support attachment.
Summary Table of Key Synthetic Parameters
| Step | Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Gewald reaction | Cyclohexanone derivative, isopropyl cyanoacetate, elemental sulfur, base | Room temp to 80°C, solvent DMF or MeOH/EtOH | Formation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
| 2 | Amidation | Ester intermediate, isopropylamine or coupling reagents | Reflux or anhydrous conditions | Conversion to this compound |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-amino-N-isopropyl-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives?
- Methodology : The core scaffold is typically synthesized via a Gewald reaction, involving cyclohexanone, methyl cyanoacetate, elemental sulfur, and diethylamine in methanol. Subsequent acylation with anhydrides (e.g., succinic, maleic) under reflux in dry CH₂Cl₂ introduces diverse acyl groups at the 3-position. Purification often employs reverse-phase HPLC or silica gel chromatography .
- Example Protocol :
- Cyclohexanone (0.94 g), methyl cyanoacetate (0.93 mL), sulfur (0.37 g), and diethylamine (0.49 mL) in methanol yield the intermediate (e.g., compound 11a, 85% yield).
- Acylation with succinic anhydride (1.2 eq.) under N₂ at reflux for 12–24 hours .
Q. How can researchers confirm the structural identity of synthesized derivatives?
- Methodology : Multi-modal characterization is critical:
- Melting Points : Used for preliminary purity assessment (e.g., compound 23: 197–199°C) .
- Spectroscopy :
- IR : Identifies functional groups (e.g., C=O at 1709 cm⁻¹, NH at 3416 cm⁻¹) .
- NMR : ¹H/¹³C NMR assigns proton environments (e.g., δ 12.01 ppm for NH in compound 36) and carbon backbone .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+Na]⁺ at 437.1511 for compound 36) .
Advanced Research Questions
Q. How can synthetic yields be optimized for N-isopropyl derivatives?
- Methodology : Key factors include:
- Reagent Ratios : Using 1.2 eq. of anhydride improves acylation efficiency .
- Deprotection : TFA-mediated Boc removal (e.g., compound 36 synthesis) minimizes side reactions .
- Purification : Gradient elution (MeCN:H₂O, 30%→100%) in HPLC enhances resolution of polar byproducts .
- Data-Driven Optimization :
| Parameter | Effect on Yield | Evidence |
|---|---|---|
| Anhydride Excess | +15–20% | |
| Prolonged Reflux | Risk of Decomposition |
Q. What strategies resolve contradictions in biological activity data across derivatives?
- Methodology :
- Dose-Response Curves : Compare IC₅₀ values under standardized assays (e.g., antibacterial MIC testing) .
- Structural Modifications : Assess substituent effects (e.g., phenyl vs. tert-butyl groups in compound 3 vs. 23) .
- Case Study :
- Compound 23 (succinoyl group) shows higher antibacterial activity than compound 24 (maleoyl), likely due to enhanced solubility and target binding .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
- Methodology :
- Substituent Screening : Test acyl groups (e.g., carboxy vs. carbamoyl) and heterocyclic appendages.
- Pharmacophore Mapping : Use molecular docking to predict interactions (e.g., with bacterial enzyme targets) .
- SAR Table :
| Derivative | Acyl Group | Antibacterial Activity (MIC, μg/mL) |
|---|---|---|
| 23 | Succinic | 4.0–8.0 |
| 31 | Succinamido | 8.0–16.0 |
| 36 | Isopropyl-succinamido | 2.0–4.0 (enhanced) |
Q. What advanced techniques characterize metal complexation with this scaffold?
- Methodology :
- Synthesis : React the carboxamide with Cr(III) salts in ethanol/water under reflux .
- Analysis :
- UV-Vis : Confirm ligand-to-metal charge transfer (e.g., λₐᵦₛ ~450 nm).
- EPR : Determine oxidation state and coordination geometry.
- Bioactivity : Metal complexes (e.g., Cr(III)) show 2–4× higher antimicrobial activity vs. free ligands .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
